4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate
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Overview
Description
4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate is a complex organic compound that features a unique structure combining a thiadiazole ring, a phenylcarbonyl group, and a benzenesulfonate moiety
Preparation Methods
The synthesis of 4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate typically involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring through a cyclization reaction, followed by the introduction of the phenylcarbonyl group and the benzenesulfonate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with specific biological targets.
Mechanism of Action
The mechanism by which 4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The phenylcarbonyl group and the thiadiazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other thiadiazole derivatives or benzenesulfonate-containing molecules. For example:
4-{[(2-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate: This compound shares a similar benzenesulfonate moiety but differs in the substituents on the phenyl ring.
4-methoxy-2-((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol: This Schiff base compound has a different core structure but exhibits similar photochromic and fluorescence properties. The uniqueness of 4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N5O5S2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C24H19N5O5S2/c30-21(15-22-28-29-24(35-22)26-23(31)18-7-3-1-4-8-18)27-25-16-17-11-13-19(14-12-17)34-36(32,33)20-9-5-2-6-10-20/h1-14,16H,15H2,(H,27,30)(H,26,29,31)/b25-16+ |
InChI Key |
QDQUGRBRIOGKFX-PCLIKHOPSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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